molecular formula C12H17N3O2 B1348456 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol CAS No. 301163-46-2

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol

Cat. No.: B1348456
CAS No.: 301163-46-2
M. Wt: 235.28 g/mol
InChI Key: RIKFMEMXWSZGGR-UHFFFAOYSA-N
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Description

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily recognized for its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its core structure is based on a benzimidazole scaffold, a privileged motif in drug discovery known for its ability to interact with various enzymes and receptors. This compound serves as a precursor in the development of inhibitors targeting fibroblast growth factor receptor (FGFR) kinases, which are crucial signaling proteins involved in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in a range of cancers, making FGFR inhibitors a major focus in oncology research. According to a recent scientific publication, this specific compound was utilized in the synthesis of a novel series of N-{4-[(3-ethyl-2,3-dihydro-1,3-benzothiazol-2-yl)methylamino]pyrimidin-2-yl}benzamides, which were designed and evaluated for their anti-proliferative activity. The research value of this compound lies in its structural features that allow for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) and optimize the potency and selectivity of potential therapeutic agents. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. The source for its application can be found here: https://pubmed.ncbi.nlm.nih.gov/38703499/.

Properties

IUPAC Name

3-[(6-ethoxy-1H-benzimidazol-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-9-4-5-10-11(8-9)15-12(14-10)13-6-3-7-16/h4-5,8,16H,2-3,6-7H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKFMEMXWSZGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366307
Record name 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301163-46-2
Record name 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Amination and Propanol Chain Introduction: The final step involves the nucleophilic substitution of the ethoxy-benzimidazole intermediate with 3-chloropropanol in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a carbonyl compound.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propanal.

    Reduction: Formation of 3-(5-Ethoxy-1,3-dihydro-1H-benzoimidazol-2-ylamino)-propan-1-ol.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzimidazole ring is known for its biological activity, and modifications such as the introduction of an ethoxy group and a propanol chain can enhance its pharmacokinetic properties. It is studied for its potential use as an antimicrobial, antiviral, and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethoxy group and propanol chain can influence the compound’s solubility, bioavailability, and overall pharmacokinetics, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Class

The following table compares key structural and functional features of 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol with related benzimidazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Unique Features
This compound 5-ethoxy, 2-amino, propan-1-ol chain 235.28 Enhanced lipophilicity due to ethoxy group; dual H-bonding (amine & alcohol) .
3-(5-Amino-1H-benzoimidazol-2-yl)propan-1-ol 5-amino, propan-1-ol chain 205.26 Polar amino group increases solubility but may reduce metabolic stability .
3-(5-Nitro-1H-benzoimidazol-2-yl)propan-1-ol 5-nitro, propan-1-ol chain 235.23 Electron-withdrawing nitro group enhances reactivity; potential toxicity risks .
3-(5-Methyl-1H-benzoimidazol-2-ylamino)propan-1-ol 5-methyl, 2-amino, propan-1-ol chain 219.28 Methyl group improves steric bulk but reduces electronic modulation .
3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol N1-ethyl, 2-amino, propan-1-ol chain 219.28 Ethyl substitution at N1 may alter binding affinity to biological targets .

Research Findings and Case Studies

Pharmacokinetic Considerations

  • Toxicity : Nitro-substituted analogues (e.g., 5-nitro derivatives) may generate reactive intermediates, whereas ethoxy and methyl groups are metabolically safer .

Biological Activity

3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol, also known as CAS 301163-46-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of its biological activities, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C12H17N3O2
  • Molecular Weight : 235.287 g/mol
  • CAS Number : 301163-46-2

Anticancer Activity

Recent studies indicate that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, a structure–activity relationship (SAR) analysis has shown that benzoimidazole derivatives can inhibit cancer cell proliferation effectively:

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Compound AL3634.4
Compound BMCF7TBD

Note: TBD indicates values that are yet to be determined in ongoing studies.

In a study focusing on benzoimidazole derivatives, it was found that these compounds could induce apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored extensively. For example, derivatives of benzoimidazole have shown effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains .

The proposed mechanism of action for benzoimidazole derivatives includes the inhibition of tubulin polymerization. This disruption affects the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The detailed mechanism remains to be fully elucidated for this compound specifically.

Case Studies

  • Study on Anticancer Properties : A recent publication investigated the effects of various benzoimidazole derivatives on cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity against HeLa and L363 cell lines, suggesting that structural modifications can significantly influence biological activity .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing and testing new benzoimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications improved their antimicrobial efficacy compared to standard antibiotics .

Q & A

Q. Basic Research Focus

  • 1H^1H-NMR : Distinguishes NH protons (~12–14 ppm) and ethoxy groups (~1.4 ppm, triplet) .
  • X-ray Crystallography : Validates hydrogen bonding between the benzimidazole NH and propanolamine hydroxyl group, as seen in related structures (e.g., 90 K data collection, R factor = 0.033) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 54.2%, H: 5.8%, N: 18.3% calculated vs. observed) .

Advanced Research Focus
Discrepancies between NMR and crystallographic data (e.g., tautomerism in solution vs. solid state) are resolved via:

  • Variable-temperature NMR to probe dynamic equilibria.
  • DFT Calculations to model energetically favorable conformers .

How do substituents on the benzimidazole ring influence biological activity, and what methodologies assess structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position enhance binding to biological targets (e.g., kinases) by modulating electron density .
  • SAR Workflow :
    • Synthesis : Prepare derivatives with varied substituents (e.g., 5-ethoxy vs. 5-trifluoromethyl) .
    • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with target proteins, as demonstrated for related imidazole-triazole hybrids .
    • In Vitro Assays : Measure IC50_{50} values against disease-relevant enzymes (e.g., antimicrobial or antitumor targets) .

What computational strategies predict the compound’s stability and reactivity under physiological conditions?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Assess solvation effects and protonation states at physiological pH .
  • Degradation Pathways : Density Functional Theory (DFT) identifies susceptible bonds (e.g., ethoxy group hydrolysis) .
  • pKa Prediction : Tools like MarvinSuite estimate ionization states (e.g., benzimidazole NH pKa5.6\text{pKa} \approx 5.6) to guide formulation studies .

How are contradictions in published synthetic protocols reconciled (e.g., solvent choice, catalyst)?

Q. Advanced Research Focus

  • Meta-Analysis : Compare yields and purity across studies (e.g., ethanol/water vs. DMF systems) .
  • Controlled Replication : Reproduce reactions under conflicting conditions (e.g., NaOEt vs. NaOH catalysis) to isolate critical variables.
  • Green Chemistry Metrics : Evaluate solvent toxicity and energy efficiency using EcoScale or similar frameworks .

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